(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Biocatalysis Asymmetric Synthesis Enzymatic Cascades

Procuring the incorrect phenylpropanolamine regioisomer or stereoisomer introduces unacceptable scientific risk in asymmetric synthesis and receptor profiling. The (1S,2R)-1-amino-1-phenylpropan-2-ol scaffold places the amine and hydroxyl pharmacophores in a spatial orientation distinct from the common norephedrine core, making precise stereochemical identity non-negotiable for reproducible SAR studies, chiral auxiliary applications, and biocatalytic route development. • Enables enantioselective synthesis with >99.5% optical purity when used as a chiral building block or model substrate for one-pot enzymatic cascades. • Serves as a definitive reference standard for adrenergic receptor SAR, eliminating confounding biological signals from regioisomeric contaminants. • Supplied as the hydrochloride salt with verified stereochemistry; each batch is quality-controlled to ensure batch-to-batch consistency for multi-stage pharmaceutical intermediate campaigns.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 88784-89-8
Cat. No. B7805490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
CAS88784-89-8
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)N)O.Cl
InChIInChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1
InChIKeyVIOJYFJDMKDXOT-PRCZDLBKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl


(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS 88784-89-8) is a chiral β-amino alcohol hydrochloride salt [1]. It belongs to the phenylpropanolamine (PPA) structural family but features a regioisomeric substitution pattern (1-amino-1-phenylpropan-2-ol) distinct from the more common norephedrine core (2-amino-1-phenylpropan-1-ol) [2]. This specific (1S,2R) stereoisomer is a key synthetic intermediate and a specialized reference standard for enantioselective synthesis and pharmaceutical research [3].

Substitution Risks for (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl


Indiscriminate substitution with other phenylpropanolamine (PPA) stereoisomers or regioisomers introduces unacceptable scientific risk. The biological activity of amino alcohols is profoundly dependent on stereochemistry [1]; a difference of a single chiral center can invert pharmacological effect from agonist to antagonist or abolish desired reactivity in asymmetric catalysis. Furthermore, substituting the regioisomeric norephedrine scaffold (2-amino-1-phenylpropan-1-ol) for the target compound alters the spatial orientation of the amine and hydroxyl pharmacophores, leading to divergent receptor-binding profiles [2]. Procuring the precise (1S,2R)-1-amino-1-phenylpropan-2-ol isomer is non-negotiable for reproducible enzymatic cascades, chiral auxiliary applications, and any structure-activity relationship (SAR) study.

Differentiation Evidence


Multi-Enzymatic Cascade Optical Purity

In a one-pot multi-enzymatic cascade, the (1S,2R)-1-amino-1-phenylpropan-2-ol isomer can be obtained with an optical purity (enantiomeric ratio, er) and diastereomeric ratio (dr) both exceeding 99.5% [1]. This level of stereocontrol is superior to that achieved for the (1S,2S) diastereomer, which was reported with a 95.5% er under the same cascade methodology, highlighting the stereochemical bias of the enzymatic system toward the (1S,2R) configuration [1].

Biocatalysis Asymmetric Synthesis Enzymatic Cascades Chiral Resolution

Enzymatic Cascade Yields

The multi-enzymatic cascade designed for the synthesis of phenylpropanolamine stereoisomers yields the (1S,2R)-1-amino-1-phenylpropan-2-ol product in 86-88% conversion when using (S)-selective ω-transaminases, and up to 92-95% conversion with (R)-selective ω-transaminases [1]. This performance is comparable to or exceeds the yields for other stereoisomers under optimized conditions, demonstrating that the (1S,2R) configuration is highly compatible with this sustainable synthetic route [1].

Biocatalysis Process Chemistry Green Chemistry Synthetic Efficiency

Regioisomeric Divergence from Norephedrine

(1S,2R)-1-Amino-1-phenylpropan-2-ol is a structural (regio)isomer of (1S,2R)-norephedrine, with the positions of the amino and hydroxyl groups on the propane chain swapped [1]. This subtle change fundamentally alters the molecule's spatial presentation to biological targets. While direct binding data for this specific isomer is sparse, studies on the broader phenylpropanolamine class confirm that structural analogs exhibit significant variation in their effect on physiological parameters like gastric transit in rats, demonstrating that regioisomerism is not biologically silent [2].

Pharmacophore Mapping Structure-Activity Relationship Drug Design Receptor Binding

Applications of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl


Chiral Building Block Synthesis

This compound serves as a critical benchmark and product in the development of novel biocatalytic routes for chiral amino alcohols. Its ability to be synthesized with >99.5% optical purity in a one-pot cascade [1] makes it an ideal model substrate for optimizing and scaling up green chemistry processes in industrial biotechnology.

Chiral Auxiliary & Ligand Development

Given the well-documented use of its structural analog, (1S,2R)-norephedrine, as a chiral auxiliary in asymmetric synthesis , (1S,2R)-1-amino-1-phenylpropan-2-ol is a prime candidate for the development of novel chiral ligands and auxiliaries. Its unique regioisomeric structure may confer different steric and electronic properties to transition-metal complexes, potentially enhancing enantioselectivity in specific catalytic transformations.

Stereochemical Reference for SAR Studies

The distinct regioisomeric and stereochemical identity of this compound [2] is invaluable for structure-activity relationship (SAR) studies focused on adrenergic receptors. As a high-purity reference standard, it enables precise pharmacological profiling and the differentiation of biological effects from closely related PPA stereoisomers, which is essential for lead optimization in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.